1-(2-Chloro-5-methoxyphenyl)piperazine
Overview
Description
1-(2-Chloro-5-methoxyphenyl)piperazine is a chemical compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-methoxyphenyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-methoxyaniline with piperazine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction typically takes place under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-methoxyphenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can yield chloro-5-methoxyphenylpiperazine oxide.
Reduction: Reduction reactions can produce this compound hydride.
Substitution: Substitution reactions can lead to the formation of various substituted piperazines.
Scientific Research Applications
1-(2-Chloro-5-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its use in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Chloro-5-methoxyphenyl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Chloro-5-methoxyphenyl)piperazine is compared with other similar compounds to highlight its uniqueness:
Para-Methoxyphenylpiperazine (MeOPP): Similar in structure but differs in the position of the methoxy group.
2-Chloro-5-methoxyaniline: A precursor in the synthesis of this compound.
Other Piperazine Derivatives: Various piperazine derivatives with different substituents and functional groups.
These compounds share structural similarities but exhibit different chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloro-5-methoxyphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNSHUNRDUGDAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284239 | |
Record name | 1-(2-Chloro-5-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180698-24-2 | |
Record name | 1-(2-Chloro-5-methoxyphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180698-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-5-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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